Cas no 86-13-5 (8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)-)

8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)- structure
86-13-5 structure
Product Name:8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)-
Numero CAS:86-13-5
MF:C21H25NO
MW:307.429305791855
CID:721423
PubChem ID:1201549
Update Time:2025-05-20

8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)-
    • BENZATROPINE
    • Benztropine
    • Benaztropine
    • benzotropine
    • exo-Benztropine
    • tropine benzohydryl ether
    • UNII-1NHL2J4X8K
    • NK 02
    • Cogentine
    • 1-alpha-H,5-alpha-H-Tropane, 3-alpha-(diphenylmethoxy)-
    • Benzatropinum
    • Pseudobenztropine
    • 8-AZABICYCLO(3.2.1)OCTANE, 3-(DIPHENYLMETHOXY)-8-METHYL-, (3-ENDO)-
    • Benzhydryl 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ether
    • CHEMBL1618180
    • BRD-K68804560-066-01-2
    • SCHEMBL35388
    • CAS-86-13-5
    • Cobrentin
    • 3-alpha-(diphenylmethoxy)tropane
    • 1.alpha.H,5.alpha.H-Tropane, 3.alpha.-(diphenylmethoxy)-
    • 86-13-5
    • benztropine-mesylate
    • 8-Azabicyclo[3.2.1]octane, 3-(diphenylmethoxy)-8-methyl-, endo-
    • NCGC00094600-01
    • 3alpha-diphenylmethoxytropane
    • DTXCID502659
    • DTXSID9022659
    • Apo Benztropine
    • Benzatropine [INN]
    • BENZTROPINE [MI]
    • BENZTROPINE [VANDF]
    • AKOS025310493
    • Benzatropina [INN-Spanish]
    • Cogentinol
    • NCGC00013495-15
    • Benzatropine (INN)
    • BENZTROPINE [HSDB]
    • CHEMBL438151
    • NK-02
    • Benzatropine [INN:BAN]
    • CHEBI:94707
    • 3alpha-(diphenylmethoxy)tropane
    • (1S,5R)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane
    • NCGC00159471-02
    • (1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane
    • DB00245
    • SCHEMBL8659140
    • Tox21_111303
    • 3alpha-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane
    • EN300-6492989
    • NCGC00373219-02
    • 132-17-2
    • 3alpha-(Diphenylmethoxy)-1alphaH,5alphaH-tropane
    • SCHEMBL5960155
    • med.21724, Compound Benztropine
    • 8-Azabicyclo[3.2.1]octane, 3-(diphenylmethoxy)-8-methyl-, (3-endo)-
    • (1R,5S)-3-[di(phenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane
    • Benzatropinum [INN-Latin]
    • (1R,3r,5S)-3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane
    • Akitan
    • AB01566865_01
    • (3-endo)-3-(diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane
    • 1alphaH,5alphaH-tropane, 3alpha-(diphenylmethoxy)-
    • 1NHL2J4X8K
    • Q415026
    • NCGC00507745-01
    • D07511
    • BDBM429529
    • CXQ
    • CHEMBL1201203
    • 8-Azabicyclo(3.2.1)octane, 3-(diphenylmethoxy)-8-methyl-, endo-
    • 3endo-benzhydryloxytropane
    • Benzatropina
    • Tox21_111695
    • BDBM50366775
    • CHEBI:3048
    • GTPL7601
    • (3-endo)-3-[(diphenylmethyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane
    • C06846
    • HSDB 3014
    • 802597-90-6
    • BENZATROPINE [WHO-DD]
    • Benztropinum
    • GLXC-20406
    • NCGC00013495-18
    • Inchi: 1S/C21H25NO/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20?
    • Chiave InChI: GIJXKZJWITVLHI-YOFSQIOKSA-N
    • Sorrisi: O(C(C1C=CC=CC=1)C1C=CC=CC=1)C1C[C@H]2CC[C@@H](C1)N2C

Proprietà calcolate

  • Massa esatta: 307.19400
  • Massa monoisotopica: 307.194
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 4
  • Complessità: 340
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 12.5A^2
  • XLogP3: 4.5

Proprietà sperimentali

  • Densità: 1.0505 (rough estimate)
  • Punto di ebollizione: 447.93°C (rough estimate)
  • Punto di infiammabilità: 120.1°C
  • Indice di rifrazione: 1.5614 (estimate)
  • PSA: 12.47000
  • LogP: 4.35570

8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)- Informazioni sulla sicurezza

  • Condizioni di conservazione:Ventilare e asciugare a bassa temperatura e conservare separatamente dalle materie prime alimentari nel magazzino

8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-6492989-0.05g
(1R,3R,5S)-3-(diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane
86-13-5
0.05g
$73.0 2023-06-01
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd